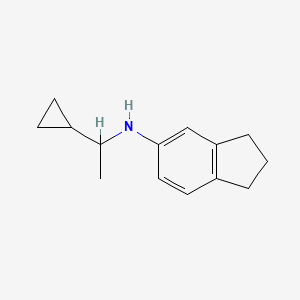

N-(1-cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine

Description

Properties

Molecular Formula |

C14H19N |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

N-(1-cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine |

InChI |

InChI=1S/C14H19N/c1-10(11-5-6-11)15-14-8-7-12-3-2-4-13(12)9-14/h7-11,15H,2-6H2,1H3 |

InChI Key |

GIOLONFJYHFHKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)NC2=CC3=C(CCC3)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate alkene, followed by amination to introduce the amine group. The reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the cyclopropanation and subsequent amination reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .

Scientific Research Applications

N-(1-cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which N-(1-cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Insights

- Cyclopropylethyl vs. This rigidity may influence receptor binding kinetics or reduce enzymatic degradation.

- Aromatic Modifications : The benzofuran-containing analog (30c) exhibits a distinct electronic profile due to its oxygen heterocycle, which may enhance binding to serotonin or dopamine receptors, as seen in similar psychoactive compounds . In contrast, the dimethyl-substituted analog (C₁₁H₁₅N) lacks aromatic heteroatoms but offers increased hydrophobicity .

- Bioactivity Correlations : highlights that bioactivity profiles strongly correlate with chemical structure. For instance, 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine (C₁₂H₁₇N) is linked to stimulant effects, suggesting the target compound’s cyclopropylethyl group may modulate similar pathways with altered potency or selectivity .

Biological Activity

N-(1-cyclopropylethyl)-2,3-dihydro-1H-inden-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a bicyclic structure with a cyclopropyl group attached to an ethyl chain and an amine functional group. Its molecular formula is with a molecular weight of approximately 201.31 g/mol. The unique cyclopropyl substitution is believed to enhance its binding affinity to various biological targets, potentially modulating their activity and influencing biochemical pathways .

This compound interacts with specific enzymes and receptors in the body. The mechanism involves:

- Binding Affinity : The compound's structure allows it to bind effectively to active sites on enzymes or receptors, inhibiting their normal function.

- Modulation of Biochemical Pathways : By inhibiting or activating certain molecular targets, the compound can influence various biological processes, which may lead to therapeutic effects .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : There is ongoing research into its efficacy against cancer cells, with indications that it may disrupt cancer cell proliferation through its action on specific molecular targets.

Comparative Studies

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine | C13H17N | Lacks the ethyl group; different steric properties |

| 2,3-Dihydro-1H-indene | C9H10 | Simpler structure; lacks nitrogen functionality |

| N-(ethyl)-2,3-dihydro-1H-inden-5-amine | C12H15N | Ethyl substitution instead of cyclopropyl; differing reactivity |

The distinct cyclopropyl substitution in this compound may impart unique chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Enzyme Inhibition Studies : Research has focused on how this compound inhibits specific enzymes involved in inflammatory pathways. For instance, enzyme assays demonstrated a significant reduction in activity at varying concentrations of the compound.

- Cell Line Studies : In vitro studies using cancer cell lines have shown that treatment with this compound leads to decreased cell viability and increased apoptosis rates compared to controls. These findings suggest potential for development as an anticancer agent .

- Therapeutic Applications : Ongoing investigations are assessing the compound's efficacy in animal models for various diseases, including cancer and inflammatory conditions. Early results indicate promising therapeutic windows with manageable safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.